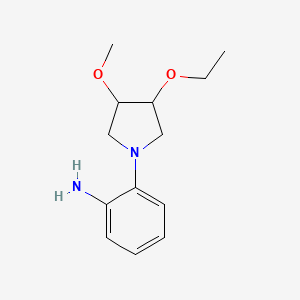

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aniline derivatives, including “2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline”, involves modifying aniline monomers with various characteristics. This allows the study of the effect of the substituent on the respective polymer . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .Applications De Recherche Scientifique

Facile Synthesis Methods

- Facile Synthesis and Antimicrobial Activity : A study highlights a one-pot synthetic method for a new class of substituted anilines, demonstrating potential applications as fluorescence probes in biological imaging and significant antimicrobial activity against various strains. This methodology emphasizes the versatility of substituted anilines in synthesizing compounds with potential scientific applications, including the study of "2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline" derivatives (Banoji et al., 2022).

Biological Activities

- Inhibitors of Src Kinase Activity : Optimization of anilino group compounds has led to the development of potent inhibitors of Src kinase activity, demonstrating the therapeutic potential of substituted anilines in cancer treatment and their role in inhibiting tumor growth (Boschelli et al., 2001).

- Antimicrobial and Antifungal Activities : Compounds with substituted aniline structures have shown excellent antimicrobial and antifungal properties, highlighting their importance in developing new antimicrobial agents (Patel et al., 2013).

Synthetic Applications

- One-Pot Synthesis of N-Arylated Amines : Demonstrates an efficient catalytic system for synthesizing N-arylated amines, including derivatives of "this compound", showing broad applicability in medicinal chemistry and material science (Zheng & Wang, 2019).

Antitumor Studies

- Microtubule Inhibitor with Anti-tumor Activity : A novel compound showed promising anti-tumor activity against human gastric adenocarcinoma cells, implicating the potential of aniline derivatives in cancer therapy. This study indicates that derivatives of "this compound" could be explored for their anticancer properties (Qiao et al., 2013).

Safety and Hazards

Aniline and its derivatives are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer. They also cause damage to organs through prolonged or repeated exposure .

Mécanisme D'action

Target of Action

The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been associated with various biological activities, which could be attributed to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been associated with various biochemical pathways, depending on their specific structural modifications .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used by medicinal chemists to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Action Environment

The stability and reactivity of compounds containing the pyrrolidine ring can be influenced by various factors, including temperature, ph, and the presence of other chemical entities .

Propriétés

IUPAC Name |

2-(3-ethoxy-4-methoxypyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-17-13-9-15(8-12(13)16-2)11-7-5-4-6-10(11)14/h4-7,12-13H,3,8-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDRUMKDRPHAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

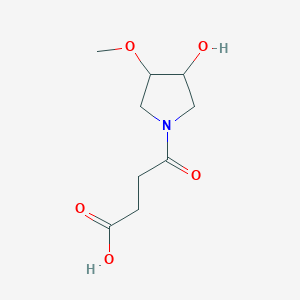

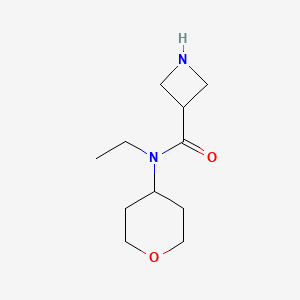

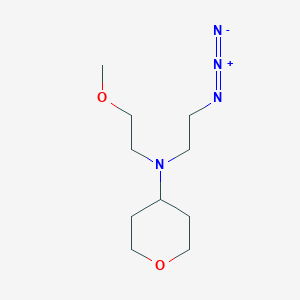

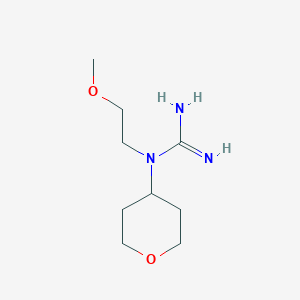

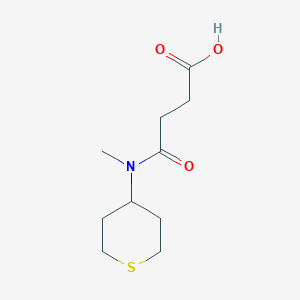

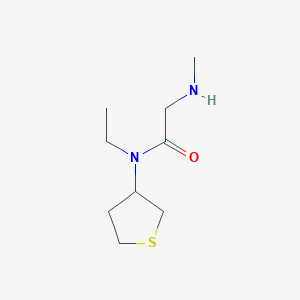

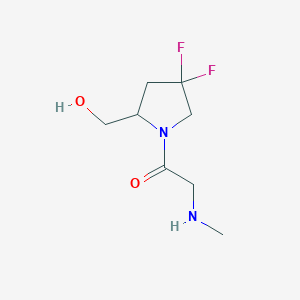

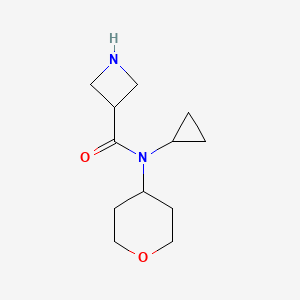

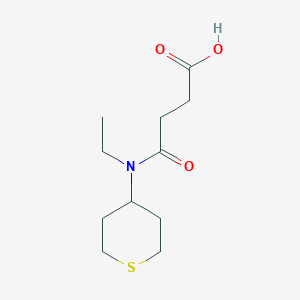

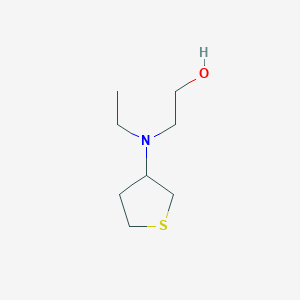

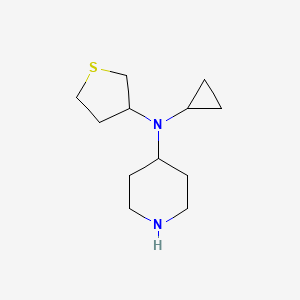

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1477574.png)